3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine
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Overview
Description
Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate involves several steps. One common method includes the reaction of 6-chloropyridazine with 2-hydroxypropyl(methyl)amine to form the intermediate 6-[2-hydroxypropyl(methyl)amino]pyridazine. This intermediate is then reacted with ethyl isocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity.
Chemical Reactions Analysis
Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hypertension and cancer.
Mechanism of Action
The mechanism of action of ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate can be compared with other pyridazine derivatives, such as:
6-[2-hydroxypropyl(methyl)amino]pyridazine: This intermediate compound shares a similar structure but lacks the carbamate group.
Ethyl N-[[6-(methylamino)pyridazin-3-yl]amino]carbamate: This compound has a similar structure but with different substituents on the pyridazine ring.
Pyridazine-3-carboxamide: Another pyridazine derivative with different functional groups, used in various pharmacological studies.
Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54121-08-3 |
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Molecular Formula |
C11H19N5O3 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate |
InChI |
InChI=1S/C11H19N5O3/c1-4-19-11(18)15-13-9-5-6-10(14-12-9)16(3)7-8(2)17/h5-6,8,17H,4,7H2,1-3H3,(H,12,13)(H,15,18) |
InChI Key |
RIRSGFLEXKULRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1=NN=C(C=C1)N(C)CC(C)O |
Origin of Product |
United States |
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